
Oxyphenisatin acetate
Beschreibung
Historical Context of Oxyphenisatin Acetate (B1210297) in Pharmaceutical Science
The story of oxyphenisatin acetate is one of discovery, application, and subsequent re-evaluation, mirroring the dynamic nature of pharmaceutical science.
Early Discoveries and Initial Therapeutic Applications of this compound and its Prodrug Oxyphenisatin
The synthesis of oxyphenisatin was first reported in 1885. wikipedia.org Later, its acetylated form, this compound, was introduced as a laxative in the 1950s. nih.govnih.gov It was primarily used to stimulate bowel movements. Oxyphenisatin itself, when administered rectally, acted as a bowel sterilant. orientjchem.org The oral administration of the acetylated prodrug, this compound, allowed for its degradation to the active form, oxyphenisatin, in the intestines. orientjchem.org However, concerns over liver damage associated with long-term use led to its withdrawal from the market in many countries in the early 1970s. wikipedia.org The U.S. Food and Drug Administration (FDA) withdrew its approval for products containing the compound on February 1, 1972.
Evolution of Research Perspectives on this compound Beyond its Traditional Use
Despite its withdrawal as a laxative, this compound has seen a resurgence in research interest, particularly in the field of oncology. Scientists are now exploring its potential as an anticancer agent. nih.govaacrjournals.org This shift in focus is driven by the compound's demonstrated antiproliferative activity in various cancer cell lines. selleckchem.comresearchgate.netmedchemexpress.comresearchgate.netnih.gov
Current research has revealed that this compound can induce a cell starvation response, leading to autophagy (the body's way of cleaning out damaged cells) and apoptosis (programmed cell death). researchgate.netnih.gov Studies have shown its effectiveness in inhibiting the growth of breast cancer cell lines, including MCF7, T47D, HS578T, and MDA-MB-468. medchemexpress.comresearchgate.netnih.gov In estrogen receptor-positive breast cancer cells, it has been observed to induce the expression of tumor necrosis factor-alpha (TNFα), a protein involved in systemic inflammation and the acute phase response. medchemexpress.com
Furthermore, recent investigations have highlighted its potential against the aggressive and hard-to-treat triple-negative breast cancer (TNBC). nih.govaacrjournals.org It has been found to cause oncosis, a form of non-apoptotic cell death, in TNBC cell lines. nih.govaacrjournals.orgnih.gov This is characterized by cellular swelling, mitochondrial dysfunction, and a depletion of ATP, the main source of energy for most cellular processes. nih.govnih.gov
The Significance of this compound as a Prodrug in Biological Systems
This compound serves as a classic example of a prodrug, a medication or compound that, after administration, is metabolized into a pharmacologically active drug. nih.govorientjchem.orgselleckchem.comresearchgate.netmedchemexpress.comresearchgate.netnih.govdrugbank.com In this case, this compound is the inactive precursor that is converted in the body to its active form, oxyphenisatin. nih.govorientjchem.orgselleckchem.comresearchgate.netmedchemexpress.comresearchgate.netnih.govdrugbank.com This bioconversion is a key aspect of its biological activity. The prodrug design allows for targeted delivery, as the conversion to the active compound occurs in the intestines. orientjchem.org
This prodrug strategy has been instrumental in the renewed interest in this compound for cancer research. The ability to deliver a potent cytotoxic agent in an inactive form, which is then activated at a specific site, is a highly desirable characteristic in drug development.
Current Research Trajectories and Unmet Needs for this compound
Current research on this compound is heavily focused on elucidating its anticancer mechanisms and identifying its molecular targets. nih.govaacrjournals.org A significant breakthrough in this area has been the identification of the transient receptor potential melastatin member 4 (TRPM4) ion channel as a target. nih.govaacrjournals.org Poisoning of this protein by this compound and its analogue, bisacodyl, has been shown to be the mechanism behind the oncosis observed in TNBC cells. nih.govaacrjournals.org This discovery opens up new avenues for the clinical development of these drugs as anticancer agents, with TRPM4 expression in cancer cells potentially serving as a predictive biomarker for treatment efficacy. nih.govaacrjournals.org
Despite these promising findings, there remain unmet needs in the research of this compound. Further preclinical and clinical studies are required to validate its therapeutic potential in various cancer types. A deeper understanding of its pharmacokinetic and pharmacodynamic properties is also crucial for its potential repurposing as an anticancer drug. aacrjournals.org The development of new and more effective anticancer agents remains a critical goal, and the repurposing of previously approved drugs like this compound offers a time and cost-effective alternative. nih.govaacrjournals.org
Eigenschaften
IUPAC Name |
[4-[3-(4-acetyloxyphenyl)-2-oxo-1H-indol-3-yl]phenyl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19NO5/c1-15(26)29-19-11-7-17(8-12-19)24(18-9-13-20(14-10-18)30-16(2)27)21-5-3-4-6-22(21)25-23(24)28/h3-14H,1-2H3,(H,25,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHPUXYRXPHEJDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C2(C3=CC=CC=C3NC2=O)C4=CC=C(C=C4)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9023411 | |
Record name | Oxyphenisatin acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9023411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115-33-3 | |
Record name | Contax | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=115-33-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Oxyphenisatin Acetate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000115333 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Oxyphenisatin acetate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14627 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | OXYPHENISATIN ACETATE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117186 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | OXYPHENISATIN ACETATE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59687 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Oxyphenisatin acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9023411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Oxyphenisatine di(acetate) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.712 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | OXYPHENISATIN ACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U0Y1YAL65X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q. What are the primary mechanisms through which Oxyphenisatin acetate exerts its antiproliferative effects in breast cancer models?
this compound induces programmed cell death via dual pathways:
- Translation inhibition and nutrient stress : Rapid phosphorylation of eIF2α kinases (GCN2, PERK) and AMPK activation, coupled with mTOR substrate (p70S6K, 4E-BP1) dephosphorylation, trigger a cell starvation response .
- Apoptosis induction : In ER+ cell lines (MCF7, T47D), it upregulates TNFα expression and degrades TNFR1, leading to autocrine receptor-mediated apoptosis. Autophagy and mitochondrial dysfunction further contribute to cell death .
Q. What experimental models are most suitable for studying this compound’s anticancer activity?
- In vitro : Use ER+ (MCF7, T47D) and triple-negative (HS578T, MDA-MB-468) breast cancer lines. Dose ranges: 10–100 µM in DMSO-based solutions .
- In vivo : MCF7 xenograft models with intraperitoneal (i.p.) administration. A validated regimen includes 300 mg/kg single dose or 200 mg/kg twice daily for 10 days, followed by a 3-day rest .
Q. How should this compound be handled and stored to maintain stability?
Advanced Research Questions
Q. How can researchers resolve contradictions between this compound’s historical use as a laxative and its anticancer effects?
- Mechanistic divergence : The laxative effect arises from colonic irritation, while anticancer activity involves nutrient stress and apoptosis pathways. Focus on dose-dependent effects (higher doses for antitumor activity vs. lower doses for laxative use) .
- Regulatory context : The FDA withdrew this compound from consumer markets due to hepatotoxicity risks, but its repurposing for oncology requires rigorous safety profiling in preclinical models .
Q. What methodological strategies are recommended to optimize this compound’s efficacy in resistant cell lines?
Q. How does this compound’s activity vary across breast cancer subtypes, particularly in triple-negative breast cancer (TNBC)?
- TNBC sensitivity : this compound shows enhanced efficacy in TNBC lines (e.g., MDA-MB-468) compared to ER+ models, likely due to basal metabolic stress and reliance on autophagy .
- Transcriptomic profiling : Microarray data reveal upregulated pathways in TNBC, including solute transport and ROS metabolism, which may guide biomarker identification .
Q. What are the implications of this compound’s cell starvation response for combination therapy?
Q. How can researchers validate TNFR1 degradation as a specific response to this compound?
- Knockdown/overexpression : Use siRNA-mediated TNFR1 silencing or stable overexpression lines to confirm dependency on this pathway .
- Rescue experiments : Supplement exogenous TNFα to test if apoptosis is reversed .
Methodological Notes
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.